Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane
Description
Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-λ⁵-phosphane is a pentavalent phosphorus compound characterized by an oxo group, diethyl substituents, and a 2,2,2-trifluoro-1-phenylethyl moiety. The λ⁵ designation indicates a hypervalent phosphorus center, common in phosphane oxides. The trifluoro-phenylethyl group introduces significant electron-withdrawing effects (due to the -CF₃ group) and moderate steric bulk, while the diethyl substituents contribute to the compound’s overall lipophilicity.
Properties
CAS No. |
675839-96-0 |
|---|---|
Molecular Formula |
C12H16F3OP |
Molecular Weight |
264.22 g/mol |
IUPAC Name |
(1-diethylphosphoryl-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C12H16F3OP/c1-3-17(16,4-2)11(12(13,14)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
POBXRWNFOPGFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane typically involves the reaction of 2,2,2-trifluoroacetophenone with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphane compounds. These products are valuable intermediates in organic synthesis and catalysis .
Scientific Research Applications
Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl group contributes to its binding affinity with aromatic residues in proteins. The lambda5-phosphane core plays a crucial role in modulating its reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Phosphane oxides with varying substituents provide a basis for comparison:
- Difluoromethyldiphenylphosphine oxide (CAS 129932-29-2): Features a -CF₂H group, offering weaker electron-withdrawing effects compared to the -CF₃ group in the target compound.
- (4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane (CAS 65523-17-3): Contains a vinyl group, which is electron-neutral but introduces π-conjugation. This contrasts with the electron-deficient trifluoroethyl group, suggesting divergent reactivity in polymerization or coordination chemistry .
Electronic Effects
- Trifluoroethyl (-CF₃) vs. Difluoromethyl (-CF₂H) : The -CF₃ group in the target compound exerts stronger electron-withdrawing effects, polarizing the P=O bond and enhancing electrophilicity. This makes it more reactive toward nucleophilic agents compared to -CF₂H analogues .
- Trifluoroethyl vs. Vinyl : The vinyl group in 4-vinylphenyldiphenylphosphine oxide provides resonance stabilization but lacks electron withdrawal, rendering the phosphorus less electrophilic. This distinction positions the target compound as a stronger oxidant in redox catalysis .
Steric Effects
- Cone Angle Analysis : The trifluoro-phenylethyl group (estimated cone angle ~140°) is less sterically demanding than tert-butyl (~180°) or cyclohexyl substituents. This moderate bulk allows the compound to participate in reactions requiring accessible phosphorus centers while still providing some steric protection against side reactions .
- Comparison with Sterically Encumbered POV-Alkoxides : Studies on polyoxovanadium clusters show that bulky phosphanes (e.g., tricyclohexylphosphane) hinder oxygen atom transfer (OAT) due to steric clashes. The target compound’s smaller cone angle may facilitate OAT in analogous systems .
Research Findings and Data Tables
Table 1: Comparative Properties of Selected Phosphane Derivatives
| Compound Name | Substituents | Electronic Effect | Steric Effect (Cone Angle) | Key Applications |
|---|---|---|---|---|
| Target Compound | -CF₃, -O, diethyl | Strong EWG | ~140° | Redox catalysis, OAT |
| Difluoromethyldiphenylphosphine oxide | -CF₂H, -O, diphenyl | Moderate EWG | ~130° | Intermediate synthesis |
| 4-Vinylphenyldiphenylphosphine oxide | -CH₂CH₂, -O, diphenyl | Neutral | ~120° | Polymerization catalysts |
| JohnPhos | -tBu, biphenyl | Strong EDG | >160° | Cross-coupling reactions |
Key Findings:
- Oxygen Atom Transfer (OAT) : The target compound’s balance of moderate steric bulk and strong electron withdrawal makes it a candidate for OAT reactions, outperforming bulkier phosphanes in systems requiring nucleophilic oxygen .
- Catalytic Reduction : In PMHS-mediated reductions, phosphane oxides with electron-withdrawing groups (e.g., -CF₃) exhibit faster reduction kinetics compared to electron-neutral analogues, as shown in diethyl fumarate reduction studies .
Biological Activity
Diethyl(oxo)(2,2,2-trifluoro-1-phenylethyl)-lambda~5~-phosphane, commonly referred to as Diethyl 2-oxo-2-phenylethylphosphonate, is a phosphonate compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula: C₁₂H₁₇O₄P
- Molecular Weight: 256.24 g/mol
- CAS Number: 3453-00-7
- Physical State: Clear Liquid
- Boiling Point: 193 °C
- Flash Point: 113 °C
Mechanisms of Biological Activity
This compound exhibits various biological activities attributed to its structural features. The phosphonate group is known for its ability to interact with biological molecules, influencing several pathways:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This is particularly significant in preventing cellular damage associated with various diseases .
- Anticancer Properties : Preliminary studies suggest that phosphonates can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include the regulation of apoptosis-related proteins such as Bax and Bcl-2 .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic processes, which could be beneficial in conditions like diabetes or obesity by modulating glucose metabolism .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Notable Research Highlights
- Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models, suggesting its potential for protecting against oxidative damage .
- Cancer Research : Research indicated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and affecting signaling pathways associated with cell survival and proliferation .
- Metabolic Effects : In metabolic studies, the compound was shown to modulate enzyme activities linked to lipid and carbohydrate metabolism, indicating potential applications in metabolic disorders such as diabetes .
Q & A
Q. Table 1: Key Synthetic Conditions
Basic: What characterization techniques validate the structure and purity of this compound?
Answer:
A multi-technique approach is essential:
Q. Table 2: Example Characterization Data
| Technique | Expected Result | Reference |
|---|---|---|
| ³¹P NMR | δ 15–25 ppm (λ⁵-P) | |
| X-ray | P=O bond length ~1.48 Å | |
| Elemental Analysis | C: 52.1%, H: 4.3% |
Advanced: How does the trifluoromethyl group influence reaction mechanisms in cross-coupling catalysis?
Answer:
The electron-withdrawing trifluoromethyl group alters phosphane ligand behavior:
- Electron Deficiency : Enhances Lewis acidity, stabilizing Pd(0) intermediates in Negishi couplings .
- Steric Effects : The bulky 2,2,2-trifluoro-1-phenylethyl group restricts coordination geometry, favoring trans-selectivity in metal complexes .
- DFT Studies : Computational modeling (e.g., M06 functional) predicts lower activation barriers for oxidative addition steps due to enhanced electrophilicity .
Key Insight : Comparative kinetic studies with non-fluorinated analogs show 2–3x faster reaction rates in aryl halide couplings .
Advanced: How to assess thermal and hydrolytic stability under experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (>200°C indicates high thermal stability) .
- Solvent Stability Tests :
- Avoid protic solvents (e.g., H₂O, alcohols) to prevent hydrolysis of the P=O bond.
- Use anhydrous CH₂Cl₂ or THF for long-term storage .
- NMR Monitoring : Track ³¹P signal changes in D₂O over 24 hrs to quantify hydrolysis rates .
Q. Table 3: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| 100°C, air | Decomposition in 2 hrs | |
| H₂O, 25°C | 50% hydrolysis in 12 hrs | |
| THF, N₂ | Stable >1 month |
Advanced: What computational strategies model λ⁵-phosphane reactivity?
Answer:
- DFT Methods : Use M06-2X/def2-TZVP to model phosphorus-centered reactions. Include solvent effects (e.g., PCM for THF) .
- Molecular Dynamics (MD) : Simulate ligand exchange dynamics in Pd-catalyzed reactions .
- NBO Analysis : Quantify hyperconjugation between P=O and trifluoromethyl groups to explain electronic effects .
Case Study : DFT-M06 predicted a 15 kcal/mol barrier for P=O insertion in Pd-mediated couplings, aligning with experimental TOF data .
Advanced: How to resolve contradictions between crystallographic and solution-phase data?
Answer:
Discrepancies often arise due to dynamic equilibria in solution:
- Multi-Technique Validation : Combine X-ray (solid-state) with ³¹P NMR and EPR (solution) to detect ligand dissociation or redox activity .
- Variable-Temperature Studies : Identify temperature-dependent equilibria (e.g., phosphane dissociation in Pd complexes) .
- Crystallization Screening : Use additives (e.g., Et₂O vapor diffusion) to trap reactive intermediates for X-ray analysis .
Example : A λ⁵-phosphane-Pd complex showed static trans geometry in X-ray but dynamic cis-trans exchange in NMR, resolved via VT-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
